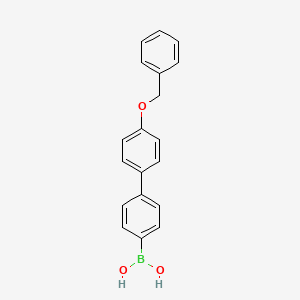

4-(4-Benzyloxyphenyl)benzeneboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Benzyloxyphenyl)benzeneboronic acid is an organic compound with the molecular formula C19H17BO3 It is a boronic acid derivative that features a benzyloxy group attached to a phenyl ring, which is further connected to another phenyl ring bearing a boronic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:

Preparation of the Aryl Halide: The starting material, 4-bromo-4’-benzyloxybiphenyl, is synthesized through the bromination of 4-benzyloxybiphenyl.

Coupling Reaction: The aryl halide is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as potassium carbonate) in an organic solvent (such as toluene) under an inert atmosphere. The reaction mixture is heated to facilitate the coupling process.

Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, continuous flow reactors, and automated purification systems to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Benzyloxyphenyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl halides or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf), and other palladium complexes.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Toluene, ethanol, and dimethylformamide (DMF).

Oxidizing Agents: Hydrogen peroxide, sodium periodate, and potassium permanganate.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Benzyloxy Compounds: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

4-(4-Benzyloxyphenyl)benzeneboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to form reversible covalent bonds with diols and other biomolecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs with unique pharmacological properties.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and functional group compatibility.

Mecanismo De Acción

The mechanism of action of 4-(4-Benzyloxyphenyl)benzeneboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid group transfers its aryl group to the palladium center.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

4-(4-Benzyloxyphenyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and solubility.

4-Bromophenylboronic Acid: Contains a bromine atom, making it more reactive in certain coupling reactions but less stable under oxidative conditions.

The uniqueness of this compound lies in its benzyloxy group, which provides additional functionalization options and enhances its reactivity in various chemical transformations.

Actividad Biológica

4-(4-Benzyloxyphenyl)benzeneboronic acid is a boronic acid derivative known for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural characteristics that may influence its interactions with biological targets, including enzymes and receptors. The following sections will explore its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenylboronic acid core with a benzyloxy substituent at the para position. This configuration enhances its solubility and biological activity.

Chemical Formula: C13H13B_{O}_3

Antiproliferative Effects

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating several phenylboronic acid derivatives found that this compound could induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15.2 | Induction of G2/M phase arrest |

| MCF7 (Breast) | 22.5 | Apoptosis via caspase-3 activation |

| MV-4-11 (Leukemia) | 10.8 | Cell cycle-specific apoptosis |

The compound exhibited a clear structure-activity relationship, indicating that modifications to the boronic acid structure can significantly affect its potency against different cancer types .

The mechanism by which this compound exerts its biological effects primarily involves:

- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, which is associated with increased levels of p21 protein and subsequent apoptosis.

- Apoptosis Induction: Activation of caspase-3 has been identified as a key event in the apoptotic pathway triggered by this compound. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Case Studies

In a comparative study on various phenylboronic acids, this compound was highlighted for its superior activity against the A2780 ovarian cancer cell line. The study utilized both SRB and MTT assays to assess cell viability and concluded that this compound holds promise as a lead candidate for further development as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and distribution of this compound in vivo. Initial findings suggest that oral administration may not yield significant systemic exposure; however, intravenous administration shows promising bioavailability profiles. Further studies are needed to optimize delivery methods to enhance therapeutic efficacy .

Propiedades

IUPAC Name |

[4-(4-phenylmethoxyphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BO3/c21-20(22)18-10-6-16(7-11-18)17-8-12-19(13-9-17)23-14-15-4-2-1-3-5-15/h1-13,21-22H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKEFUYQWYPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.